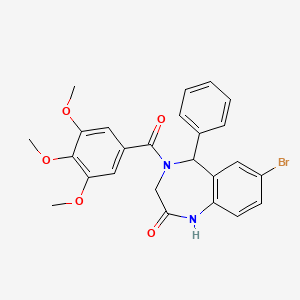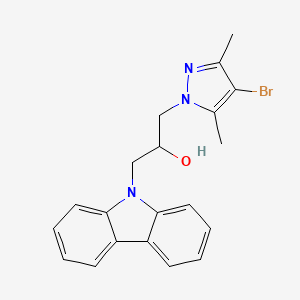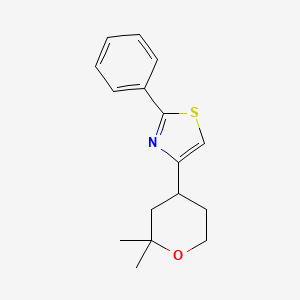
1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CEP, is a pyrazolone derivative that has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to inhibit the activation of NF-κB by preventing its translocation to the nucleus. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of COX-2 and iNOS. 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to reduce the levels of ROS and to increase the activity of antioxidant enzymes, such as SOD and CAT. In addition, 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit analgesic and antipyretic effects, possibly through the inhibition of prostaglandin synthesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation, oxidative stress, and pain. Another advantage is its relatively low toxicity, which makes it a safer alternative to other anti-inflammatory drugs. However, one limitation of using 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is its limited solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential side effects.
Future Directions
There are several future directions for the research on 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further elucidate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders. In addition, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol, as well as its potential side effects. Finally, the development of new synthetic methods for 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol could lead to the production of more potent and selective derivatives.
Scientific Research Applications
1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. 1-(4-chlorobenzoyl)-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
properties
IUPAC Name |
(4-chlorophenyl)-[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-3-16-12-19(24,14-5-4-6-17(11-14)25-2)22(21-16)18(23)13-7-9-15(20)10-8-13/h4-11,24H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUVAYBDSXFPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC(=CC=C2)OC)O)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[{5-bromo-2-[(3,4,5-trimethoxybenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B3874840.png)
![4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzonitrile](/img/structure/B3874848.png)

![3-bromo-N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3874868.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-1H-pyrazole-4,5-dione 4-[(4-methyl-3-nitrophenyl)hydrazone]](/img/structure/B3874875.png)
![4-[4-(dimethylamino)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3874877.png)
![5-[(2-hydroxyethyl)amino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3874879.png)
![4-[2-imino-3-(phenylsulfonyl)-1-imidazolidinyl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine](/img/structure/B3874884.png)
![1-[4-(4-bromobenzoyl)-1-piperazinyl]-3-(3-methylphenoxy)-2-propanol](/img/structure/B3874899.png)
![6-amino-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3874906.png)
![2-{[1-(aminocarbonothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B3874913.png)


![3-{[2-(dimethylamino)ethoxy]carbonyl}-5,5-dimethyl-1,2,3,4,5,6,7,8-octahydro-2-naphthalenecarboxylic acid](/img/structure/B3874955.png)